Clinofibrate is an organic molecular entity. Clinofibrate is a fibrate drug sold and marketed in Japan. Clinofibrate is a fibrate derivative with antilipidemic activity. Climofibrate has its greatest effect in reducing VLDL-triglyceride levels.
Related Compounds
Clofibrate
Compound Description: Clofibrate (2-(4-chlorophenoxy)-2-methylpropanoic acid) is a fibrate drug, belonging to a class of amphipathic carboxylic acids, that was widely used to lower serum triglyceride levels and is also known to increase high-density lipoprotein (HDL) cholesterol levels. [, , ] Clofibrate acts as a peroxisome proliferator-activated receptor alpha (PPARα) ligand, influencing the transcription of numerous genes associated with lipoprotein and fatty acid metabolism. []
Clofibric Acid
Compound Description: Clofibric acid is the active metabolite of clofibrate. Like clofibrate, it activates human liver 3α-hydroxysteroid dehydrogenase. [] This enzyme plays a role in the metabolism of steroid hormones, bile acids, and certain drugs. [] The optimal concentration for maximum stimulation of the enzyme is 400 μM for clofibric acid. []
Bezafibrate
Compound Description: Bezafibrate is another fibrate drug used to treat hyperlipidemia. [, ] Similar to clofibrate and clinofibrate, it acts as a PPARα ligand, influencing lipid metabolism. [] Bezafibrate also activates human liver 3α-hydroxysteroid dehydrogenase, with an optimal concentration of 100 μM for maximum stimulation. []
Fenofibrate
Compound Description: Fenofibrate, another member of the fibrate drug class, is utilized in treating hyperlipidemia. [, , ] It functions as a PPARα ligand, affecting lipid metabolism. [] Similar to clofibrate and clinofibrate, fenofibrate activates human liver 3α-hydroxysteroid dehydrogenase. [] The optimal concentration for maximum enzyme stimulation is 50 μM. []
Fenofibric Acid
Compound Description: Fenofibric acid is the active metabolite of fenofibrate. Like fenofibrate, it activates human liver 3α-hydroxysteroid dehydrogenase. [] The optimal concentration of fenofibric acid for maximum stimulation of the enzyme is 50 μM. []
Simvastatin
Compound Description: Simvastatin belongs to the statin class of drugs, known for their potent cholesterol-lowering effects. [, , ] Simvastatin acts by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. [, ] It also exhibits synergistic pro-apoptotic effects in combination with clofibrate in IM-9 human lymphoblasts. [] This synergistic effect is not observed with bezafibrate or clinofibrate. []
Relevance: Although structurally unrelated to clinofibrate, simvastatin is often used in conjunction with fibrates, including clinofibrate, for managing lipid levels. [, ] Notably, while both simvastatin and clinofibrate can lower lipid parameters, they act through different mechanisms. [, ] Simvastatin directly inhibits cholesterol synthesis, while clinofibrate primarily affects lipoprotein lipase activity and other lipid metabolic pathways. [, ] Interestingly, simvastatin demonstrates a synergistic pro-apoptotic effect with clofibrate but not with clinofibrate, suggesting a specific interaction between simvastatin and clofibrate. []
Pravastatin
Compound Description: Pravastatin, another statin drug, effectively lowers cholesterol levels by inhibiting HMG-CoA reductase. [, ] In patients with chronic renal failure, pravastatin significantly reduces intermediate-density lipoprotein (IDL) and low-density lipoprotein (LDL) cholesterol levels. []
Relevance: While structurally different from clinofibrate, pravastatin, like other statins, can be used alongside fibrates, including clinofibrate, to manage lipid levels, particularly in patients with chronic renal failure. [, ] Unlike clinofibrate, which primarily affects lipoprotein metabolism, pravastatin directly inhibits cholesterol synthesis. [, ]
Probucol
Compound Description: Probucol is another type of lipid-lowering agent that differs structurally and mechanistically from both statins and fibrates. [, ] It primarily lowers LDL cholesterol levels but has a minimal impact on triglyceride levels. [, ]
Relevance: Probucol, although structurally unrelated to clinofibrate, is sometimes used in combination with clinofibrate to treat hyperlipidemia, especially in cases where a combined reduction in both cholesterol and triglycerides is desired. [, ]
Cholestyramine
Compound Description: Cholestyramine is a bile acid sequestrant, a class of drugs that lower cholesterol levels by binding to bile acids in the intestine, preventing their reabsorption. [] This mechanism forces the liver to use more cholesterol to produce bile acids, thereby lowering blood cholesterol levels.
Relevance: While structurally and mechanistically different from clinofibrate, cholestyramine can be used in combination with clinofibrate to enhance the reduction of cholesterol levels, particularly LDL cholesterol, in individuals with familial hypercholesterolemia. []
Compound Description: Ethyl all-cis-5,8,11,14,17-eicosapentaenoate (EPA-E) is a highly purified form of eicosapentaenoic acid (EPA), an omega-3 fatty acid found in fish oil. EPA-E exhibits significant lipid-lowering effects, particularly in reducing triglycerides. []
Relevance: While structurally dissimilar to clinofibrate, EPA-E shares a comparable effect on lipid profiles, particularly in lowering triglycerides. [] Both compounds reduce triglyceride levels, although they achieve this through different mechanisms. [] EPA-E primarily alters fatty acid metabolism, while clinofibrate influences lipoprotein lipase activity and other lipid regulatory pathways. []
p-chlorophenoxy-isobutyryl-glycinamide (CGA)
Compound Description: p-chlorophenoxy-isobutyryl-glycinamide (CGA) is a hypolipidemic agent that shares structural similarities with clofibrate. [] Like clofibrate, it can reduce cholesterol and triglyceride levels while increasing the activity of specific hepatic peroxisomal enzymes, such as carnitine acetyltransferase and mitochondrial carnitine palmitoyltransferase. [] CGA also influences the activities of other peroxisomal enzymes, like catalase, D-amino acid oxidase, and urate oxidase, in a manner similar to clofibrate. []
Source and Classification
Clinofibrate belongs to the class of drugs known as fibrates, which are derivatives of fibric acid. These compounds are characterized by their ability to modulate lipid levels in patients with dyslipidemia. The chemical structure of Clinofibrate features a diphenylmethane moiety, which is crucial for its biological activity.
Synthesis Analysis
The synthesis of Clinofibrate involves multiple steps, typically starting from simpler organic compounds. One common method includes the reaction of phenol with ethyl 2-chloro-2-methylpropionate in the presence of a dehydrochlorinating agent. This reaction leads to the formation of the core structure of Clinofibrate through esterification and subsequent modifications.
Conditions: The reaction typically requires controlled temperature and time to ensure complete conversion and minimize side reactions.
Purification: High-performance liquid chromatography (HPLC) is often employed to purify the final product and remove impurities.
Molecular Structure Analysis
Clinofibrate's molecular formula is C22H30O4, with a molecular weight of approximately 370.48 g/mol. The compound features a complex structure characterized by:
Functional Groups: It contains multiple functional groups including esters and aromatic rings.
3D Structure: The spatial arrangement of atoms in Clinofibrate allows it to interact effectively with biological targets, particularly nuclear receptors involved in lipid metabolism.
Conditions: Each reaction requires specific conditions regarding temperature, solvent choice, and reaction time for optimal yield.
Mechanism of Action
Clinofibrate exerts its pharmacological effects primarily through activation of peroxisome proliferator-activated receptors (PPARs), specifically PPAR-alpha and PPAR-gamma.
Mechanistic Insights
Lipid Metabolism Regulation: Upon activation, these receptors modulate gene expression related to lipid metabolism, leading to increased lipoprotein lipolysis and enhanced clearance of triglyceride-rich lipoproteins from circulation.
Effects on Cholesterol Levels: Clinofibrate also influences cholesterol metabolism by promoting the secretion of cholesterol into bile.
Physical and Chemical Properties Analysis
Clinofibrate exhibits several notable physical and chemical properties:
Appearance: Colorless to pale-yellow liquid.
Boiling Point: Approximately 158–160 °C at reduced pressure.
Density: Ranges from 1.138 to 1.144 g/cm³ at 25 °C.
Solubility: Practically insoluble in water but miscible with organic solvents such as acetone and ethanol.
Spectroscopic Data
Clinofibrate has been characterized using various analytical techniques:
Infrared Spectroscopy (IR): Used to identify functional groups.
Nuclear Magnetic Resonance (NMR): Provides insights into molecular structure and dynamics.
Mass Spectrometry (MS): Assists in determining molecular weight and fragmentation patterns.
Applications
Clinofibrate has several scientific applications primarily in the fields of medicine and pharmacology:
Hyperlipidemia Treatment: It is used clinically for managing high lipid levels in patients at risk for cardiovascular diseases.
Research Studies: Investigated for its effects on lipid metabolism and potential benefits in metabolic syndrome management.
Pharmaceutical Development: Used as a reference compound in studies assessing the stability and efficacy of fibrate formulations.
Future Directions
Research continues into the photodegradation pathways of Clinofibrate, exploring how light exposure affects its stability and biological activity. Understanding these pathways could lead to improved formulations that enhance therapeutic efficacy while minimizing side effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ocifisertib Fumarate is an orally available fumarate salt form of CFI-400945, a polo-like kinase 4 (PLK4) inhibitor with potential antineoplastic activity. Upon oral administration, polo-like kinase 4 inhibitor CFI-400945 selectively inhibits PLK4, which results in the disruption of mitosis and the induction of apoptosis. PLK4 inhibition also prevents cell division and inhibits proliferation of PLK4-overexpressing tumor cells. PLK4, a member of the polo family of serine/threonine kinases overexpressed in a variety of cancer cell types, plays a crucial role in the regulation of centriole duplication during the cell cycle.
CFM-184 is an orally active factor IXa inhibitor with hFIXa IC50 = 4.9 nM; hPPB fu 4.1%, aPPT Ct2 = 5.8 uM (human). CFM-184 demonstrated excellent FIXa inhibitory potency, significant selectivity of hFIXa over hFXa (>6300-fold), reasonable anticoagulant efficacy on in vitro aPTT, and no effect on PT up to 200 μM. Regarding physicochemical and ADMET profiles14, CFM-184 showed moderate aqueous solubility, good membrane permeability, microsomal stability, and unbound fractions in plasma. PK studies of CFM-184 indicated moderate bioavailability in rats (51%) and reasonable half-life (0.8 hr in rats, 4.7 hr in dogs).
CFTRinh-172 is a thiazolidinone that is 2-thioxo-4-thiazolidinone which is substituted at position 3 by a (m--trifluoromethyl)phenyl group and at position 5 by a p-carboxybenzylidene group. It is an inhibitor of cystic fibrosis transmembrane conductance regulator, a membrane protein and chloride channel in vertebrates that is encoded by the CFTR gene. It has a role as an EC 3.6.3.49 (channel-conductance-controlling ATPase) inhibitor. It is a member of benzoic acids, a member of (trifluoromethyl)benzenes and a thiazolidinone.